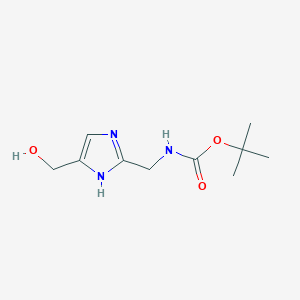
tert-Butyl ((5-(hydroxymethyl)-1H-imidazol-2-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate: is a chemical compound with a complex structure that includes an imidazole ring, a hydroxymethyl group, and a tert-butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the carbamate moiety using tert-butyl chloroformate under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Saturated imidazoline derivatives.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its imidazole ring, which is a common motif in biological systems .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a building block for the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. The carbamate moiety can also undergo hydrolysis, releasing the active imidazole derivative .
Comparaison Avec Des Composés Similaires
- tert-butyl N-{[4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate
- tert-butyl N-(4-hydroxycyclohexyl)carbamate
- tert-butyl N-{[4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate
Uniqueness: The presence of the imidazole ring in tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate distinguishes it from other similar compounds. The imidazole ring imparts unique chemical properties, such as the ability to coordinate with metal ions and participate in hydrogen bonding, making it a valuable scaffold in drug design and other applications .
Propriétés
Formule moléculaire |
C10H17N3O3 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
tert-butyl N-[[5-(hydroxymethyl)-1H-imidazol-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)12-5-8-11-4-7(6-14)13-8/h4,14H,5-6H2,1-3H3,(H,11,13)(H,12,15) |
Clé InChI |
UUUUYNXOPPHTMX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=NC=C(N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


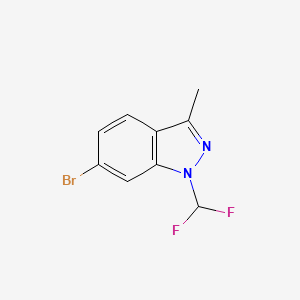
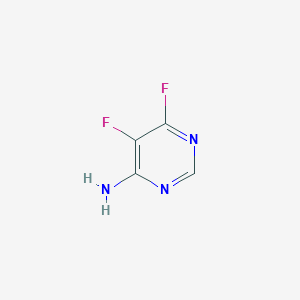

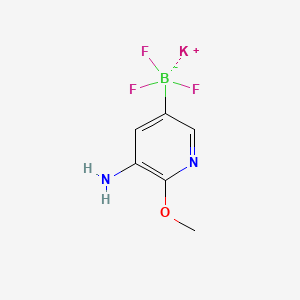
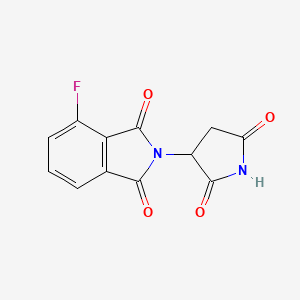
![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)
![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13457537.png)
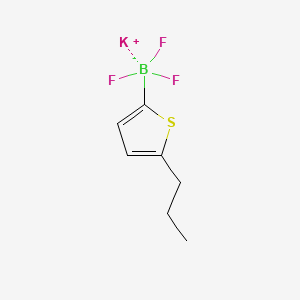

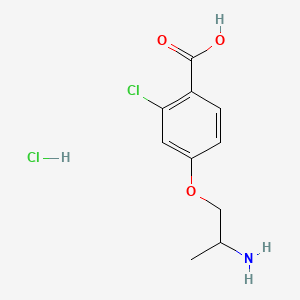
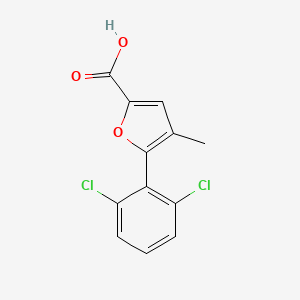
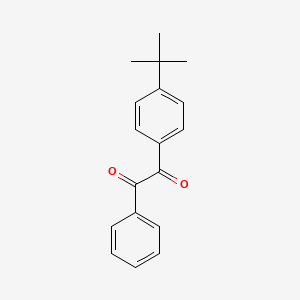
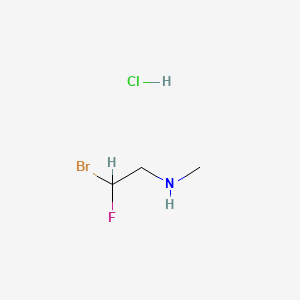
![rac-ethyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13457591.png)
